Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with an appropriate acylating agent to form the oxoacetamido group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.
Reduction: Reduction reactions can target the oxoacetamido group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: Amine derivatives are common products.
Substitution: Substituted fluorophenyl derivatives are typical products.
Scientific Research Applications
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
Biological Studies: The compound is used in research involving receptor binding and inhibition studies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the additional functional groups.
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but without the benzoate ester group.
Uniqueness
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRYUQHZMEUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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